(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and piperazine moieties.
Uniqueness
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O4/c1-24-18(15-16-19(28-2)9-10-21(30-4)22(16)24)23(27)26-13-11-25(12-14-26)17-7-5-6-8-20(17)29-3/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
DMHODTXHQTVHPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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